molecular formula C11H14N4O5 B14424976 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol CAS No. 85421-86-9

9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol

Cat. No.: B14424976
CAS No.: 85421-86-9
M. Wt: 282.25 g/mol
InChI Key: GNEUXCLUOVTONK-UHFFFAOYSA-N
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Description

9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol: is a compound that belongs to the class of purine nucleosides These compounds are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol typically involves the use of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a starting material. The process includes several steps such as acetylation, epoxidation, and hydrolysis. For instance, 3-O-Acetyl-1,2-O-isopropylidene-α-D-allofuranose can be treated with triphenylphosphine-diethyl azodicarboxylate to afford regio- and stereospecifically the 5,6-epoxy-α-D-allo derivative. This derivative can then be converted with lithium aluminum hydride to the corresponding 6-deoxy-1,2-O-isopropylidene-α-D-allofuranose .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of metabolic pathways in cells, which is particularly useful in antiviral and anticancer therapies .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol has unique structural features that make it particularly effective in certain applications. For instance, its specific deoxyhexofuranosyl moiety allows for unique interactions with enzymes and receptors, which can enhance its efficacy in antiviral and anticancer treatments .

Properties

CAS No.

85421-86-9

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

9-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H14N4O5/c1-4(16)8-6(17)7(18)11(20-8)15-3-14-5-9(15)12-2-13-10(5)19/h2-4,6-8,11,16-18H,1H3,(H,12,13,19)

InChI Key

GNEUXCLUOVTONK-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O)O

Origin of Product

United States

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